5-Methoxycarbonyl Deferasirox

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

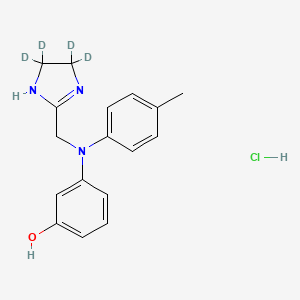

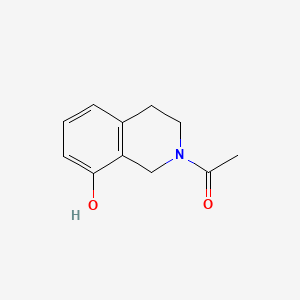

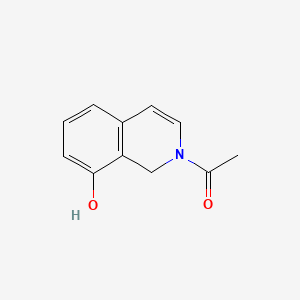

5-Methoxycarbonyl Deferasirox is a chemical compound that belongs to the class of iron chelators. It is used in the treatment of iron overload caused by blood transfusions in patients with thalassemia. The compound has also shown potential in the treatment of other diseases such as cancer and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

5-Methoxycarbonyl Deferasirox is a potent chemical compound used in scientific research. It exhibits complex properties and can be applied in various ways, making it an indispensable tool for studying and understanding different phenomena.

Chemistry: In chemistry, it is used to study iron chelation and its effects on various chemical processes.

Biology: In biological research, it is used to investigate the role of iron in cellular processes and its impact on diseases such as cancer and neurodegenerative disorders.

Medicine: Medically, it is used to treat iron overload in patients with thalassemia and has shown potential in treating other conditions like cancer .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

5-Methoxycarbonyl Deferasirox, also known as Deferasirox, primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excessive iron can lead to toxicity and organ damage .

Mode of Action

This compound is an iron chelator, meaning it binds to iron and forms a stable complex . Specifically, two molecules of this compound can bind to one atom of iron . This binding is selective for iron (Fe3+), forming a stable complex that is eliminated via the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by this compound is iron homeostasis . By binding to excess iron, this compound prevents the accumulation of iron and mitigates the harmful effects of iron overload . Additionally, it has been found to suppress transforming growth factor-ß1 (TGF-ß1) signaling, which plays a role in various cellular processes .

Pharmacokinetics

This compound is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of this compound action is the reduction of iron overload, thereby preventing iron-induced toxicity . In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner . In vivo studies have also shown that orally administered this compound can suppress tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the formulation of the drug . Furthermore, the efficacy of this compound can be influenced by the patient’s iron levels, as well as other factors such as the patient’s renal function .

Biochemische Analyse

Biochemical Properties

5-Methoxycarbonyl Deferasirox, like its parent compound Deferasirox, is likely to interact with iron (Fe3+) in the body, forming a stable complex . This interaction is crucial in biochemical reactions, especially in the context of iron overload conditions.

Molecular Mechanism

Deferasirox works by binding trivalent (ferric) iron, forming a stable complex which is eliminated via the kidneys . It’s possible that this compound shares a similar mechanism of action.

Dosage Effects in Animal Models

While specific studies on this compound in animal models are lacking, research on Deferasirox has shown that its effects can vary with different dosages . It’s plausible that this compound may exhibit similar dosage-dependent effects.

Metabolic Pathways

The main pathway of Deferasirox metabolism is via glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Oxidative metabolism by cytochrome 450 enzymes to M1 (5-OH deferasirox; presumably by CYP1A) and M4 (5’-OH deferasirox; by CYP2D6) is minor . It’s possible that this compound is metabolized in a similar manner.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxycarbonyl Deferasirox involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process starts with dimethyl terephthalate as the raw starting material and proceeds through these steps to yield the final product.

Industrial Production Methods: The industrial production of Deferasirox, which is closely related to this compound, involves reacting salicyloyl chloride with salicylamide at high temperatures to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinebenzoic acid in the presence of ethanol to give Deferasirox .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

- Deferasirox

- Deferiprone

- Desferrioxamine

Comparison: 5-Methoxycarbonyl Deferasirox is unique in its structure and binding affinity for iron. Compared to Deferasirox, it has a methoxycarbonyl group that may influence its binding properties and efficacy. Deferiprone and Desferrioxamine are also iron chelators but differ in their chemical structures and mechanisms of action. Deferiprone is a bidentate ligand, while Desferrioxamine is a hexadentate ligand, making their iron-binding properties distinct from those of this compound .

Eigenschaften

IUPAC Name |

3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPKLBTSCCXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.